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molecular formula C14H15NO4S B8414648 Ethyl 2-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

Ethyl 2-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

Cat. No. B8414648
M. Wt: 293.34 g/mol
InChI Key: FURKCOQHULSAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977488B2

Procedure details

By a similar operation as in Reference Example 13 and using ethyl 2-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate (8.05 g) and 1.5 mol/L diisobutylaluminum hydride toluene solution (55 mL), the title compound was obtained as white crystals (yield 6.61 g, 96%).
Quantity
8.05 g
Type
reactant
Reaction Step One
Name
diisobutylaluminum hydride toluene
Quantity
55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([S:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)(=[O:14])=[O:13])[CH:4]=[CH:5][C:6]=1[C:7](OCC)=[O:8].C1(C)C=CC=CC=1.[H-].C([Al+]CC(C)C)C(C)C>>[CH3:1][C:2]1[N:3]([S:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)(=[O:13])=[O:14])[CH:4]=[CH:5][C:6]=1[CH2:7][OH:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
8.05 g
Type
reactant
Smiles
CC=1N(C=CC1C(=O)OCC)S(=O)(=O)C1=CC=CC=C1
Step Two
Name
diisobutylaluminum hydride toluene
Quantity
55 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CC1CO)S(=O)(=O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.61 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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